molecular formula C20H23FN4O2 B5550999 8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide

8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide

Cat. No. B5550999
M. Wt: 370.4 g/mol
InChI Key: LWXWHLJYSZSKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline and pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The compound , with its specific substituents, represents an example of these classes' potential for targeted chemical and pharmacological properties.

Synthesis Analysis

Synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of fluorescent quinoline derivatives has been demonstrated through condensation and subsequent reactions, providing a basis for the synthesis of complex structures (Gracheva et al., 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed through techniques like NMR and mass spectrometry, revealing the impact of substituents on the molecule's conformation and electronic properties. Studies on similar compounds show the importance of specific substituents in achieving desired chemical characteristics (Yuan et al., 2011).

Chemical Reactions and Properties

Quinoline and pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the nature of their substituents. The reactivity towards organolithium compounds, for example, has been explored, demonstrating regioselective functionalization of the quinoline nucleus (Stadlwieser et al., 1998).

Scientific Research Applications

ATM Kinase Inhibition

Quinoline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. These inhibitors show efficacy in combination with DNA double-strand break-inducing agents in disease-relevant models, highlighting their potential in cancer therapy and the study of DNA damage response mechanisms (Degorce et al., 2016).

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial activity. For example, novel fluoroquinolone compounds have shown significant antibacterial activity, including against resistant strains. This demonstrates the relevance of quinoline derivatives in addressing bacterial resistance and the development of new antibiotics (Jian-yong Li et al., 2004).

Antitubercular Activity

Some quinoline–pyrazole hybrids have been evaluated for their antitubercular activity, showing significant efficacy against Mycobacterium tuberculosis. This underscores the potential of quinoline derivatives in the development of new therapeutics for tuberculosis, especially in the context of multidrug-resistant strains (Nayak et al., 2016).

Chemosensors

Quinoline-based chemosensors have been developed for the detection of metal ions, such as Zn2+. These sensors exhibit high selectivity and sensitivity, demonstrating the utility of quinoline derivatives in environmental monitoring, biological research, and potentially in medical diagnostics (Pengxuan Li et al., 2014).

Enhanced Antistaphylococcal Activities

Isothiazoloquinolones with modifications at specific positions have shown increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) while exhibiting decreased cytotoxic activity. This suggests the potential of structurally modified quinolines in combating antibiotic-resistant infections (Wang et al., 2007).

properties

IUPAC Name

8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-13-16(14(2)24(3)23-13)12-25(10-11-27-4)20(26)18-9-8-15-6-5-7-17(21)19(15)22-18/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWHLJYSZSKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(CCOC)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.